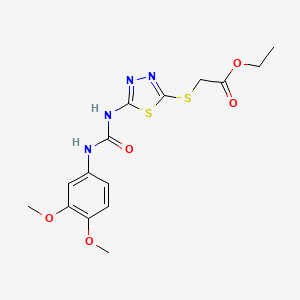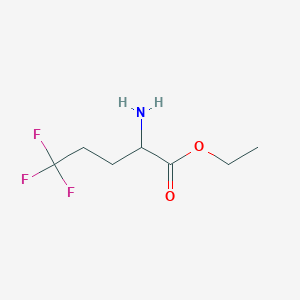![molecular formula C12H23N B2586270 1-(Propan-2-yl)-2-azaspiro[3.6]decane CAS No. 1862564-31-5](/img/structure/B2586270.png)
1-(Propan-2-yl)-2-azaspiro[3.6]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(Propan-2-yl)-2-azaspiro[3.6]decane” is a spiro compound, which is a class of organic compounds featuring two rings sharing a single atom . The “azaspiro” part indicates that one of the rings is a nitrogen-containing heterocycle . The “propan-2-yl” group is an isopropyl group attached to the nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would consist of a spirocyclic structure with one of the rings containing a nitrogen atom and an isopropyl group attached to this nitrogen .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the size and shape of the molecule, the functional groups present, and the overall polarity would influence properties like solubility, melting point, boiling point, and reactivity .Aplicaciones Científicas De Investigación
Synthesis and Industrial Applications
The chemical compound 1-(Propan-2-yl)-2-azaspiro[3.6]decane is of significant interest in the field of industrial chemistry, particularly in the synthesis of various chemicals and materials. Although the direct studies on this specific compound are limited, the research on closely related compounds and processes offers insights into its potential applications.
Biologically Produced Chemicals : The review by Xiu and Zeng (2008) discusses the downstream processing of biologically produced 1,3-propanediol and 2,3-butanediol, which are chemicals with wide-ranging industrial applications. These compounds, similar in the context of their production and purification processes, highlight the relevance of innovative separation technologies that could be applicable to compounds like 1-(Propan-2-yl)-2-azaspiro[3.6]decane, emphasizing the need for efficient yield, purity, and energy consumption in their production processes (Xiu & Zeng, 2008).
Catalytic Processes for Chemical Production : The research by da Silva et al. (2020) reviews the catalytic hydrogenolysis of glycerol to 1,3-propanediol, a process that involves the use of platinum, iridium, and copper as promising metals. This study underscores the significance of catalysts in the production of chemicals, potentially extending to the synthesis of complex compounds like 1-(Propan-2-yl)-2-azaspiro[3.6]decane. The review also highlights the impact of process variables and the influence of active acid and metallic phases on activity and selectivity, which are crucial considerations for the synthesis of such compounds (da Silva et al., 2020).
Environmental and Safety Considerations
Ionic Liquid Membranes for Gas Separation : The work by Scovazzo (2009) on ionic liquid membranes for gas separation provides insights into advanced separation technologies that could be relevant for the purification or separation processes involving 1-(Propan-2-yl)-2-azaspiro[3.6]decane. The study discusses the superiority of supported ionic liquid membranes over standard polymers for CO2/N2 and CO2/CH4 separations, suggesting potential applications in improving the efficiency and environmental impact of chemical production processes (Scovazzo, 2009).
Safety and Toxicological Aspects : The research by Khojasteh et al. (2011) on the selectivity of chemical inhibitors of cytochrome P450 isoforms in human liver microsomes, while not directly related to 1-(Propan-2-yl)-2-azaspiro[3.6]decane, highlights the importance of understanding the metabolic and toxicological profiles of chemicals. Such studies are crucial for ensuring the safety of chemical compounds used in pharmaceuticals and other industries, indicating the need for comprehensive assessments of new compounds like 1-(Propan-2-yl)-2-azaspiro[3.6]decane for their potential effects on human health and the environment (Khojasteh et al., 2011).
Propiedades
IUPAC Name |
3-propan-2-yl-2-azaspiro[3.6]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N/c1-10(2)11-12(9-13-11)7-5-3-4-6-8-12/h10-11,13H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPISNDDDCUHALG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C2(CCCCCC2)CN1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Propan-2-yl)-2-azaspiro[3.6]decane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrazine-2-carbonitrile](/img/structure/B2586187.png)
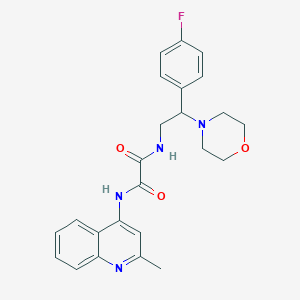

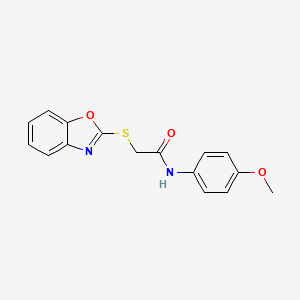
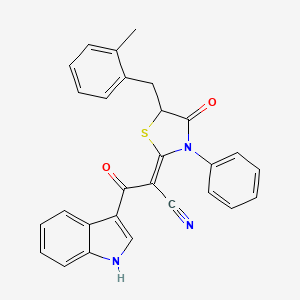
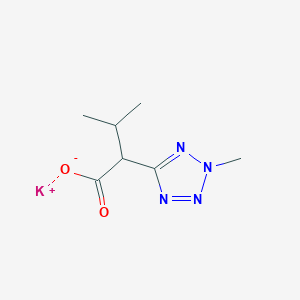
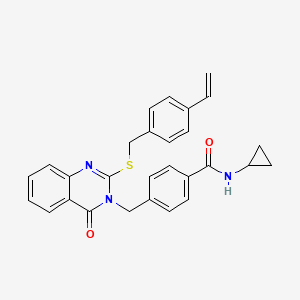
![2,3-Dihydro-1,4-benzodioxin-5-yl-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2586199.png)
![7-(3-chlorophenyl)-N-(2-methoxyethyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2586200.png)
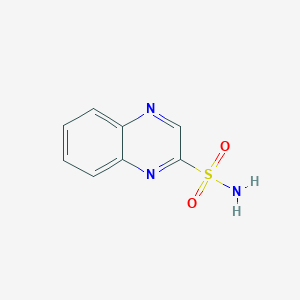
![1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B2586202.png)
![5-(Tert-butoxycarbonyl)-5-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B2586204.png)
